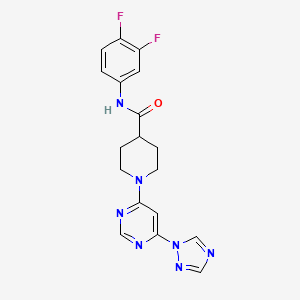

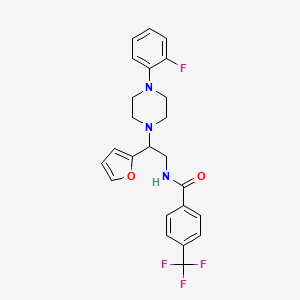

![molecular formula C21H16FN5O4 B2754680 methyl 4-({[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate CAS No. 1021045-90-8](/img/structure/B2754680.png)

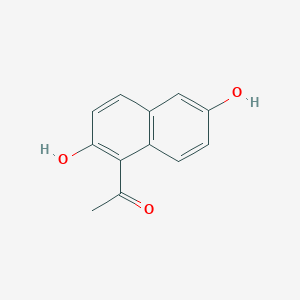

methyl 4-({[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-({[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate” is a chemical compound . Unfortunately, there is limited information available about this specific compound.

Synthesis Analysis

While there is no direct information available on the synthesis of this specific compound, related compounds such as midazolam and its analogues have been synthesized using isocyanide reagents . This methodology allows for the preparation of imidazobenzodiazepine intermediates via an improved process . One-pot condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions leads to the formation of imidazobenzodiazepine .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research on monofluorinated small molecules, including ortho-fluorophenylglycine and methyl 4-(fluorocarbonyl)benzoate, has highlighted their structural characteristics. These molecules have been studied for their hydrogen bonding patterns and molecular geometry, which are critical for understanding their reactivity and potential applications in material science and pharmacology (Burns & Hagaman, 1993).

Another aspect of research involves the synthesis of heterocyclic systems using compounds like methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate for preparing fused pyrimidinones. These synthetic pathways are crucial for developing new pharmaceuticals and materials with specific chemical properties (Toplak et al., 1999).

Biological Activities and Applications

Some new 1,2,4-triazole derivatives have been synthesized and screened for their antimicrobial activities. Such studies are essential for discovering new drugs that can combat resistant strains of bacteria and fungi. The structure-activity relationship (SAR) analysis of these compounds helps in understanding how their chemical structure influences biological activity (Bektaş et al., 2007).

The development of benzamide-based 5-aminopyrazoles and their fused heterocycles has shown remarkable antiavian influenza virus activity. This research demonstrates the potential of such compounds in antiviral therapies, highlighting the importance of synthetic chemistry in addressing global health challenges (Hebishy et al., 2020).

Mecanismo De Acción

Target of Action

Similar compounds have been known to act aspotassium competitive acid blockers (P-CABs) . P-CABs are a class of drugs used to treat acid-related diseases.

Mode of Action

As a potential P-CAB, this compound likely works by competing with potassium ions at the binding sites of proton pumps . This competition inhibits the function of the proton pumps, reducing the production of gastric acid.

Biochemical Pathways

P-cabs generally affect thegastric proton pump (H+/K+ ATPase) pathway . By inhibiting this enzyme, they reduce gastric acid secretion, thereby alleviating symptoms of acid-related diseases.

Result of Action

The result of this compound’s action would likely be a reduction in gastric acid secretion . This could help alleviate symptoms of acid-related diseases such as gastric ulcers, duodenal ulcers, and gastroesophageal reflux disease.

Propiedades

IUPAC Name |

methyl 4-[[2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN5O4/c1-31-21(30)14-4-8-16(9-5-14)24-19(28)11-26-20(29)18-10-17(25-27(18)12-23-26)13-2-6-15(22)7-3-13/h2-10,12H,11H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRFNBHGEVVRJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

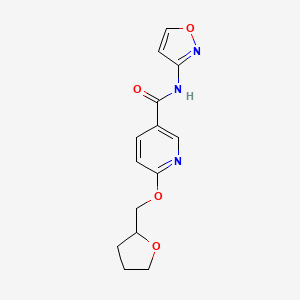

![3-(3-chloro-4-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2754601.png)

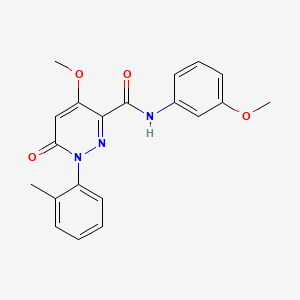

![Isothiazolo[5,4-D]pyrimidin-4(5H)-one](/img/structure/B2754604.png)

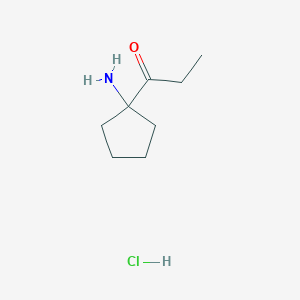

![{[(2S)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B2754610.png)